(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone
Overview
Description
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C20H21NO and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
It’s known that compounds with similar structures can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Biochemical Pathways
Similar compounds have been shown to affect the biosynthesis of prostaglandin and intracellular signaling mechanisms .
Result of Action
Similar compounds have shown diverse biological activities, including selective inhibitory activity against various proteins .
Biochemical Analysis
Biochemical Properties
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, such as cyclooxygenase and kinase, which are crucial in intracellular signaling mechanisms . The interaction with cyclooxygenase can inhibit the biosynthesis of prostaglandins, while its interaction with kinase can affect various signaling pathways within the cell . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in inflammatory responses and cell proliferation . Additionally, the compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, such as cyclooxygenase and kinase, leading to their inhibition or activation . This binding can result in the modulation of downstream signaling pathways and alterations in gene expression patterns. The compound’s ability to interact with specific biomolecules at the molecular level underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-proliferative activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites, leading to changes in metabolic flux . These interactions can affect the overall metabolic balance within cells and tissues, influencing cellular energy production and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and therapeutic potential. The interactions with transporters and binding proteins play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Biological Activity
The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone, with CAS number 898764-25-5, is a phenyl ketone derivative featuring a pyrrole moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H21NO
- Molecular Weight : 291.39 g/mol
- Purity : ≥ 98%
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the dimethylphenyl group is crucial for enhancing cytotoxic activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in human cancer cell lines such as HT29 (colon cancer) and A431 (skin cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anticonvulsant Activity
The pyrrole structure has been associated with anticonvulsant effects. Compounds derived from pyrrole have shown promise in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits, potentially through its interaction with dopamine receptors. Similar compounds have been found to selectively activate D3 dopamine receptors, which play a role in neuroprotection against degeneration in dopaminergic neurons .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrrole Ring : Essential for anticonvulsant and neuroprotective activities.
- Dimethylphenyl Substitution : Enhances cytotoxicity and selectivity towards cancer cells.
A detailed SAR analysis indicates that modifications in the phenyl rings can significantly impact the compound's efficacy and selectivity against different biological targets .
Study 1: Anticancer Efficacy
In a study evaluating novel pyrrole derivatives, this compound demonstrated potent inhibition of cell growth in HT29 and A431 cell lines. The IC50 values were reported at concentrations significantly lower than those for traditional chemotherapeutics .
Study 2: Neuroprotective Activity
A recent investigation assessed the neuroprotective effects of similar compounds on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated that these compounds could prevent neurodegeneration by modulating D3 receptor pathways, suggesting a potential therapeutic avenue for neurodegenerative diseases like Parkinson's .
Properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-5-8-19(13-16(15)2)20(22)18-9-6-17(7-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWQETUJWSDKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643035 | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-22-2 | |
Record name | [4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,4-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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